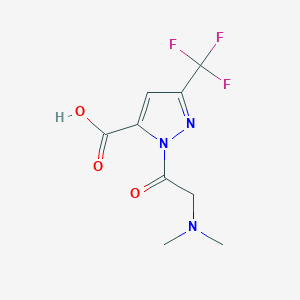

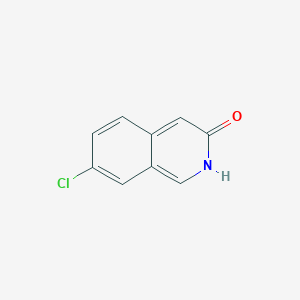

5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They can participate in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis

Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Formation

Compounds similar to 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine have been utilized in the synthesis of coordination complexes. For instance, derivatives of pyrazole ligands have been used to create water-soluble pyrazolate rhodium(I) complexes, which are of interest due to their potential catalytic activities and solubility in polar solvents like water (Esquius et al., 2000). Such compounds are synthesized through aminoalkylation of pyrazoles and further reacted with metal complexes to form structures that have been confirmed by X-ray analysis to belong to specific families of compounds.

Synthesis of Bioactive Compounds

Pyrazole derivatives have also been explored for their bioactivity. Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be synthesized from reactions involving similar pyrazole compounds, exhibit potent cytotoxicity against various cancer cell lines (Deady et al., 2003). These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents.

Materials Science and Polymer Modification

In materials science, pyrazole-containing ligands have been anchored onto polymers to enhance their metal-uptake capacities, demonstrating significant applications in metal ion extraction and purification processes (Berkel et al., 1992). Such modifications introduce functional groups capable of selectively binding metal ions, which is valuable in environmental cleanup and resource recovery.

Novel Synthetic Routes and Chemical Transformations

Researchers have developed new synthetic routes to create highly functionalized pyrazolo[3,4-b]pyridine products through condensation reactions of pyrazole-5-amine derivatives (Ghaedi et al., 2015). These methods enable the preparation of N-fused heterocyclic products, which are valuable in medicinal chemistry due to their potential pharmacological activities.

Wirkmechanismus

Target of Action

The primary targets of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bites of sandflies and mosquitoes, respectively .

Mode of Action

This compound interacts with its targets by forming strong hydrogen bonding interactions with the residual amino acids in the active site of the enzyme . This interaction disrupts the normal functioning of the parasites, leading to their death .

Biochemical Pathways

It is known that the compound interferes with the parasites’ metabolic processes, disrupting their growth and reproduction .

Pharmacokinetics

It is known that the compound has a high melting point (204-205 °c) and a predicted boiling point of 3007±370 °C . It is slightly soluble in acetonitrile and sparingly soluble in DMSO and methanol . These properties may influence the compound’s bioavailability.

Result of Action

The result of the action of this compound is the death of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially their eradication in the treated individual .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light sensitive and should be stored at 2-8°C . Furthermore, the compound’s solubility in different solvents suggests that its action may be influenced by the chemical environment in the body .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-1,3-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-6-7(8)5(2)9-10(6)3/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIDTATUAGDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)

![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)